molecular formula C15H20F3NO2S B4068589 1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine

1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine

Cat. No. B4068589
M. Wt: 335.4 g/mol
InChI Key: KJURBIJQGGZEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound is also known as MS-245 and is a potent and selective inhibitor of the protein-protein interaction between MDM2 and p53.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of the p53 pathway, and its overexpression has been observed in various cancers. The binding of MS-245 to MDM2 disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. The activation of p53 results in cell cycle arrest and apoptosis, which inhibits the growth of cancer cells.
Biochemical and Physiological Effects
1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine has been shown to have potent anticancer activity in vitro and in vivo. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The inhibition of the MDM2-p53 interaction by MS-245 leads to the activation of the p53 pathway, which results in cell cycle arrest and apoptosis. The compound has also been shown to induce DNA damage and inhibit DNA repair, further contributing to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine in lab experiments is its potent and selective inhibition of the MDM2-p53 interaction. The compound has been shown to have minimal toxicity to normal cells, making it a promising anticancer agent. However, one limitation of using MS-245 in lab experiments is its low aqueous solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine. One direction is to investigate the potential of the compound as a combination therapy with other anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of MS-245 in vivo to optimize its dosing and administration. Additionally, the development of more potent and selective MDM2 inhibitors based on the structure of MS-245 is an area of ongoing research.

Scientific Research Applications

1-(methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine has been extensively studied for its potential as an anticancer agent. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The inhibition of the MDM2-p53 interaction by MS-245 leads to the activation of the p53 pathway, which results in cell cycle arrest and apoptosis.

properties

IUPAC Name

1-methylsulfonyl-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2S/c1-22(20,21)19-9-3-5-13(11-19)8-7-12-4-2-6-14(10-12)15(16,17)18/h2,4,6,10,13H,3,5,7-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJURBIJQGGZEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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